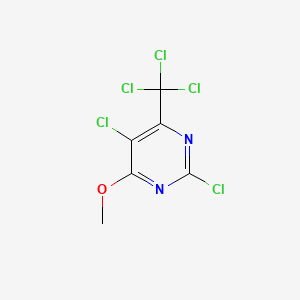![molecular formula C14H11F2N B13353354 2,8-Difluoro-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B13353354.png)
2,8-Difluoro-10,11-dihydro-5H-dibenzo[b,f]azepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,8-Difluoro-10,11-dihydro-5H-dibenzo[b,f]azepine is a chemical compound that belongs to the class of dibenzoazepines. This compound is characterized by the presence of two fluorine atoms at the 2 and 8 positions and a dihydro structure at the 10 and 11 positions. Dibenzoazepines are known for their diverse applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-Difluoro-10,11-dihydro-5H-dibenzo[b,f]azepine typically involves the fluorination of 10,11-dihydro-5H-dibenzo[b,f]azepine. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of fluorinating agents and solvents would be based on cost, availability, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
2,8-Difluoro-10,11-dihydro-5H-dibenzo[b,f]azepine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it to more saturated derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atoms.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce more saturated dibenzoazepine derivatives.
Scientific Research Applications
2,8-Difluoro-10,11-dihydro-5H-dibenzo[b,f]azepine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and organic materials.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Dibenzoazepine derivatives are known for their pharmacological properties, including anticonvulsant and antidepressant activities. This compound may serve as a lead compound for drug development.
Industry: It is used in the production of organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 2,8-Difluoro-10,11-dihydro-5H-dibenzo[b,f]azepine involves its interaction with specific molecular targets. In medicinal chemistry, dibenzoazepines are known to interact with neurotransmitter receptors and ion channels, modulating their activity. The fluorine atoms may enhance the compound’s binding affinity and selectivity for these targets, leading to its pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
10,11-Dihydro-5H-dibenzo[b,f]azepine: The non-fluorinated parent compound.
2,8-Dichloro-10,11-dihydro-5H-dibenzo[b,f]azepine: A similar compound with chlorine atoms instead of fluorine.
2,8-Dimethyl-10,11-dihydro-5H-dibenzo[b,f]azepine: A derivative with methyl groups at the 2 and 8 positions.
Uniqueness
2,8-Difluoro-10,11-dihydro-5H-dibenzo[b,f]azepine is unique due to the presence of fluorine atoms, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound in various applications.
Properties
Molecular Formula |
C14H11F2N |
|---|---|
Molecular Weight |
231.24 g/mol |
IUPAC Name |
3,8-difluoro-6,11-dihydro-5H-benzo[b][1]benzazepine |
InChI |
InChI=1S/C14H11F2N/c15-11-3-5-13-9(7-11)1-2-10-8-12(16)4-6-14(10)17-13/h3-8,17H,1-2H2 |
InChI Key |
FFGYDIVAVNANGN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC(=C2)F)NC3=C1C=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3S,10AS)-8-chloro-N-((R)-chroman-4-yl)-2-((S)-2-cyclohexyl-2-((S)-2-(methylamino)butanamido)acetyl)-1,2,3,4,10,10a-hexahydropyrazino[1,2-a]indole-3-carboxamide](/img/structure/B13353287.png)

![6-(2-Methyl-3-furyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13353300.png)

![Ethyl 5-chlorobenzo[d]isothiazole-3-carboxylate 1,1-dioxide](/img/structure/B13353315.png)

![N-(5-(1-Ethylpiperidin-4-yl)-2',3',4',5'-tetrahydro-[1,1'-biphenyl]-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B13353322.png)


![[(2S)-3,3-dimethylbutan-2-yl]azanium](/img/structure/B13353341.png)
![3-[(Ethylsulfanyl)methyl]-6-(3,4,5-triethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13353343.png)


